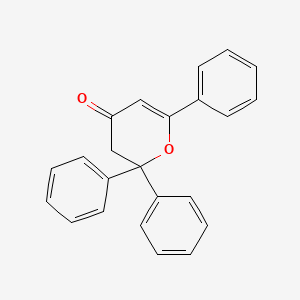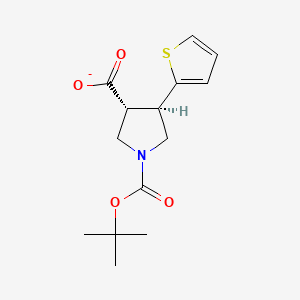
7-Chloro-3-ethyl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-ethyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chlorine atom at the 7th position and an ethyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and alkylation reactions. One common method includes the reaction of 2-chloro-3-ethylquinoxaline with an appropriate oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of metal-free catalysts and environmentally benign solvents. Electrochemical methods have also been explored for the synthesis of quinoxaline derivatives, providing a sustainable and efficient route for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-ethyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for biological research.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mécanisme D'action
The mechanism of action of 7-Chloro-3-ethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of 7-Chloro-3-ethyl-1H-quinoxalin-2-one, known for its broad range of biological activities.
2-Methylquinoxaline: Another derivative with similar structural features but different substitution patterns.
6-Chloroquinoxaline: A closely related compound with a chlorine atom at a different position on the quinoxaline ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
8-chloro-3-ethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5,7H,2H2,1H3 |
Clé InChI |
GQYGRAHGGCNUFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N=C2C(=N1)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)


![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


